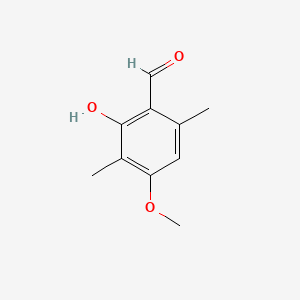
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical reactions and industrial applications. This compound is also referred to as Rhizonaldehyde and has a molecular weight of 180.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reagent concentration, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3,6-dimethylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in cosmetic applications . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the dimethyl groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Contains additional hydroxy groups.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: Has an ethyl group instead of one of the methyl groups.
Uniqueness
2-Hydroxy-4-methoxy-3,6-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxy groups, along with the dimethyl substitutions, makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)10(12)8(6)5-11/h4-5,12H,1-3H3 |
InChI Key |
KDUUURSYZCGUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















